![molecular formula C19H13N3O B2955723 2-氨基-4-(吡啶-3-基)-4H-苯并[h]色烯-3-腈 CAS No. 149550-46-9](/img/structure/B2955723.png)

2-氨基-4-(吡啶-3-基)-4H-苯并[h]色烯-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

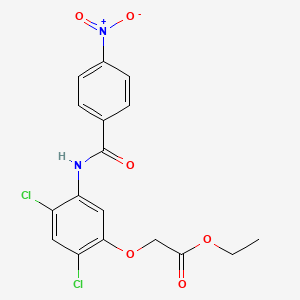

The compound “2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile” is a type of chromene, a class of chemical compounds that are heterocyclic derivatives of benzopyran . The compound has a molecular weight of 320.397 .

Synthesis Analysis

The synthesis of similar chromene derivatives has been reported in the literature. For instance, a catalyst-free combinatorial library of novel 2-amino-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile in water at ambient temperature .Molecular Structure Analysis

The molecular structure of chromene derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), vibrating sample magnetometry (VSM), scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and X-ray diffraction (XRD) .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives have been studied. For example, a fluorescent probe 2-amino-4H-chromene-3-carbonitrile (AICCN) has been used to evaluate its potential as a prospective polarity probe . Also, a visible light-initiated, one-pot, multi-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives under solvent- and catalyst-free conditions has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the calculated dipole moments of AICCN in both the ground state and excited state in various solvents lend support to the steady state fluorescence results .科学研究应用

复杂分子的合成

- Patil 和 Mahulikar (2013) 的一项研究概述了一种创新的不对称 1,3-三芳基合成方案,这对于从 2H-吡喃-2-酮和 2H-苯并[h]色烯-3-腈创建芳环很重要。这种无过渡金属路线以其环境友好性和效率而著称 (Patil 和 Mahulikar,2013)。

潜在的药用特性

- Jean Pierre 等人(2017 年)探索了 2-氨基-4H-色烯-3-腈在微波辐射下的反应性,以构建生物活性衍生物,表明一些衍生物对肿瘤细胞系和蛋白激酶具有活性。这为开发新的医药化合物指明了一条途径 (Jean Pierre 等,2017)。

抗菌活性

- Kibou 等人(2016 年)报道了通过无溶剂方法合成的新的单氨基和双氨基-5H-色烯并[3,4-c]吡啶-5-酮衍生物。这种环境友好的合成途径可能有助于开发新型抗菌剂 (Kibou 等,2016)。

安全和危害

作用机制

Target of Action

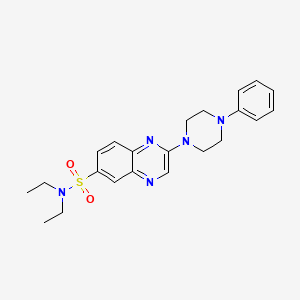

Derivatives of benzopyran moiety, a structural component of this compound, have been known to interact with a variety of cellular targets, leading to a wide range of biological activities .

Mode of Action

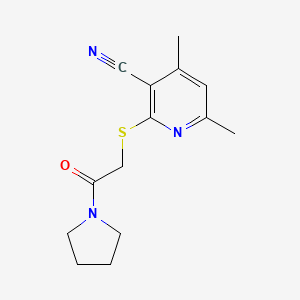

The eliminated molecule of malononitrile attacks the nitrile carbon of another molecule of aminochromene .

Biochemical Pathways

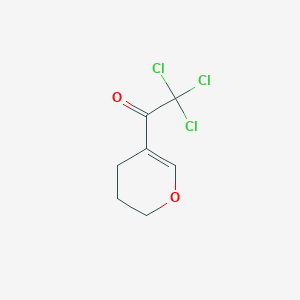

The compound is involved in a three-component catalytic reaction between malononitrile, an aldehyde, and dimedone . This reaction leads to the formation of 2-amino-tetrahydro-4H-chromene-3-carbonitrile derivatives .

Result of Action

Some 2-amino-tetrahydro-4h-chromene-3-carbonitrile derivatives have shown potential in the treatments of rheumatoids, psoriasis, and cancer-related disorders .

生化分析

Biochemical Properties

Similar compounds have shown to interact with various enzymes and proteins

Cellular Effects

Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c20-10-16-17(13-5-3-9-22-11-13)15-8-7-12-4-1-2-6-14(12)18(15)23-19(16)21/h1-9,11,17H,21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVOWROWLBHVLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CN=CC=C4)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(1,3-benzodioxol-5-yl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2955650.png)

![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2955651.png)

![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide](/img/structure/B2955654.png)

![N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2955655.png)

![6-aminobenzo[cd]indol-2(1H)-one](/img/structure/B2955656.png)

![2-Butyl-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2955658.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2955659.png)

![N-(1-cyanocyclohexyl)-2-{[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2955662.png)